molecular formula C15H21FN2O B248035 3-(azepan-1-yl)-N-(3-fluorophenyl)propanamide

3-(azepan-1-yl)-N-(3-fluorophenyl)propanamide

Cat. No. B248035
M. Wt: 264.34 g/mol
InChI Key: XAFMPBSYMSOAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(azepan-1-yl)-N-(3-fluorophenyl)propanamide, also known as TRO40303, is a small molecule inhibitor that has been found to have potential therapeutic applications in various diseases. This compound was first discovered in 2010 by Trophos, a French biotechnology company, and has since been studied extensively for its mechanism of action and potential uses.

Mechanism of Action

3-(azepan-1-yl)-N-(3-fluorophenyl)propanamide works by inhibiting the mitochondrial permeability transition pore (mPTP), a protein complex that regulates mitochondrial membrane permeability. By inhibiting the mPTP, 3-(azepan-1-yl)-N-(3-fluorophenyl)propanamide prevents the release of pro-apoptotic factors and reduces cell death in response to oxidative stress.
Biochemical and Physiological Effects:
3-(azepan-1-yl)-N-(3-fluorophenyl)propanamide has been found to have several biochemical and physiological effects, including reducing reactive oxygen species (ROS) production, preserving mitochondrial function, and reducing inflammation. These effects have been observed in various cell types and animal models, suggesting that 3-(azepan-1-yl)-N-(3-fluorophenyl)propanamide has broad therapeutic potential.

Advantages and Limitations for Lab Experiments

3-(azepan-1-yl)-N-(3-fluorophenyl)propanamide has several advantages for use in scientific research, including its high purity and well-characterized mechanism of action. However, there are also some limitations to its use, including its relatively high cost and limited availability.

Future Directions

There are several future directions for research on 3-(azepan-1-yl)-N-(3-fluorophenyl)propanamide, including further studies of its mechanism of action and potential therapeutic applications in various diseases. Additionally, there is a need for more research on the safety and toxicity of 3-(azepan-1-yl)-N-(3-fluorophenyl)propanamide, as well as its pharmacokinetics and pharmacodynamics in vivo. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for 3-(azepan-1-yl)-N-(3-fluorophenyl)propanamide, which would make it more accessible for scientific research.

Synthesis Methods

The synthesis of 3-(azepan-1-yl)-N-(3-fluorophenyl)propanamide involves several steps, including the reaction of 3-fluorobenzoyl chloride with azepan-1-amine to form an intermediate product, which is then reacted with 3-fluorophenylpropanoic acid to produce the final compound. The synthesis process has been optimized for high yield and purity, making 3-(azepan-1-yl)-N-(3-fluorophenyl)propanamide a viable option for scientific research.

Scientific Research Applications

3-(azepan-1-yl)-N-(3-fluorophenyl)propanamide has been studied extensively for its potential therapeutic applications in various diseases, including neurodegenerative diseases, heart failure, and ischemia-reperfusion injury. In preclinical studies, 3-(azepan-1-yl)-N-(3-fluorophenyl)propanamide has been found to protect cells from oxidative stress and reduce cell death in various models of disease.

properties

Product Name

3-(azepan-1-yl)-N-(3-fluorophenyl)propanamide

Molecular Formula

C15H21FN2O

Molecular Weight

264.34 g/mol

IUPAC Name

3-(azepan-1-yl)-N-(3-fluorophenyl)propanamide

InChI

InChI=1S/C15H21FN2O/c16-13-6-5-7-14(12-13)17-15(19)8-11-18-9-3-1-2-4-10-18/h5-7,12H,1-4,8-11H2,(H,17,19)

InChI Key

XAFMPBSYMSOAGQ-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)CCC(=O)NC2=CC(=CC=C2)F

Canonical SMILES

C1CCCN(CC1)CCC(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

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